Bienvenue dans la boutique en ligne BenchChem!

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-5-carboxamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-5-carboxamide (CAS 1207049-68-0) is a synthetic small molecule belonging to the pyrazole-benzimidazole amide class, with the molecular formula C19H17N5O and a molecular weight of 331.38 g/mol. Structurally, it features a benzimidazole core linked via a 2-aminophenyl spacer to a 1,4-dimethyl-1H-pyrazole-5-carboxamide moiety, a scaffold associated with diverse bioactivities including kinase inhibition and antimicrobial effects.

Molecular Formula C19H17N5O
Molecular Weight 331.379
CAS No. 1207049-68-0
Cat. No. B2376433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-5-carboxamide
CAS1207049-68-0
Molecular FormulaC19H17N5O
Molecular Weight331.379
Structural Identifiers
SMILESCC1=C(N(N=C1)C)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
InChIInChI=1S/C19H17N5O/c1-12-11-20-24(2)17(12)19(25)23-14-8-4-3-7-13(14)18-21-15-9-5-6-10-16(15)22-18/h3-11H,1-2H3,(H,21,22)(H,23,25)
InChIKeyDAGPHCGCMJLRGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-5-carboxamide (CAS 1207049-68-0): Structural and Procurement Baseline


N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-5-carboxamide (CAS 1207049-68-0) is a synthetic small molecule belonging to the pyrazole-benzimidazole amide class, with the molecular formula C19H17N5O and a molecular weight of 331.38 g/mol . Structurally, it features a benzimidazole core linked via a 2-aminophenyl spacer to a 1,4-dimethyl-1H-pyrazole-5-carboxamide moiety, a scaffold associated with diverse bioactivities including kinase inhibition and antimicrobial effects [1][2]. The compound is commercially available at purities ≥95% for research use, positioning it as an accessible entry point for structure-activity relationship (SAR) studies and lead optimization campaigns in medicinal chemistry .

Why N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-5-carboxamide Cannot Be Simply Swapped with Other Pyrazole-Benzimidazole Amides


Within the pyrazole-benzimidazole amide chemotype, minor changes in substitution pattern profoundly alter biological target engagement, potency, and selectivity. For example, in a series of 27 analogs evaluated against bacterial FabH, the most potent compound (compound 31) achieved an MIC of 0.49–0.98 μg/mL and an IC50 of 1.22 μM against E. coli FabH, while structurally distinct analogs in the same series displayed significantly weaker or negligible activity [1]. Similarly, in antitumor screening, compounds 17, 26, and 35 showed IC50 values of 4.33, 5.15, and 4.84 μM respectively against HCT116 cells, but other close analogs were inactive, underscoring that potency is not evenly distributed across the class [2]. The target compound's specific architecture—a 1,4-dimethylpyrazole carboxamide connected through a 2-aminophenyl linker to benzimidazole—defines a unique pharmacophoric geometry that cannot be assumed interchangeable with analogs bearing different pyrazole alkylation patterns (e.g., 1,3-dimethyl, 1-ethyl, or unsubstituted) or alternative linker positions (e.g., 3-aminophenyl or direct benzimidazole-pyrazole fusion). Generic substitution without confirmatory assay data risks selecting an inactive or improperly matched analog.

Quantitative Differentiation Evidence for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-5-carboxamide (CAS 1207049-68-0)


Structural Differentiation: 1,4-Dimethylpyrazole Substitution vs. Common 1,3-Dimethyl or 1-Ethyl Analogs

The target compound bears a 1,4-dimethyl substitution on the pyrazole-5-carboxamide ring, which is structurally distinct from the more common 1,3-dimethyl isomer (e.g., CAS 1014045-67-0, N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide) . In pyrazole carboxamide SAR studies, the position of the methyl group on the pyrazole ring directly influences hydrogen-bonding geometry with target proteins; 1,4-dimethyl pyrazoles present a different steric and electronic profile compared to 1,3-dimethyl or 1-ethyl variants [1]. Patent literature covering benzimidazole-pyrazole kinase inhibitors explicitly enumerates 1,4-dimethyl pyrazole as a distinct embodiment with differentiated kinase selectivity profiles [2].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Linker Position Differentiation: 2-Aminophenyl vs. Direct or 3-Aminophenyl Linkage to Benzimidazole

The target compound connects the benzimidazole to the pyrazole carboxamide via a 2-aminophenyl spacer (ortho-substituted phenyl), in contrast to analogs using a 3-aminophenyl (meta) linkage (e.g., CAS 1014045-67-0) or a direct benzimidazole-pyrazole fusion without a phenyl spacer . In the FabH inhibitor series, compounds with different linker geometry exhibited widely divergent antibacterial activities, with the optimal linker configuration proving critical for achieving MIC values below 1 μg/mL [1]. The ortho-linker orientation imposes a specific dihedral angle between the benzimidazole and pyrazole planes that directly affects the compound's ability to occupy the target binding pocket.

Medicinal Chemistry Drug Design Linker SAR

Potential KDM4 Lysine Demethylase Inhibitory Scaffold vs. Non-KDM4-Active Analogs

A benzimidazole pyrazole molecule closely related to the target compound scaffold was identified as a KDM4 isoform inhibitor with properties tractable for development, and subsequent benzyl-substituted variants showed improved potency, cell permeability, and activity in prostate cancer cellular models at low micromolar concentrations [1][2]. The crystal structure of KDM4A co-crystallized with a benzimidazole benzylpyrazole inhibitor (PDB 6G5X) reveals the binding mode, wherein the benzimidazole-pyrazole core engages the active-site Fe²⁺ and a distal surface site [1]. While the exact target compound (CAS 1207049-68-0) differs from the co-crystallized ligand, it shares the core benzimidazole-pyrazole pharmacophore and represents the earlier-generation scaffold from which optimized KDM4 inhibitors were derived.

Epigenetics KDM4 Inhibition Prostate Cancer

Procurement-Relevant Commercial Availability and Purity Benchmarking

The target compound is commercially stocked under catalog number CM975245 with a specified purity of 95%+ . This contrasts with many structurally analogous pyrazole-benzimidazole amides that are available only via custom synthesis with extended lead times (typically 4–8 weeks) and unvalidated purity. The compound's availability as an off-the-shelf catalog item reduces procurement friction for time-sensitive SAR campaigns, where delays in obtaining custom-synthesized analogs can stall iterative design-make-test cycles.

Chemical Procurement Purity Specification Inventory Availability

Optimal Application Scenarios for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-5-carboxamide (CAS 1207049-68-0) Based on Evidence


Pyrazole Methylation SAR Probe in Kinase or Epigenetic Target Programs

The 1,4-dimethyl substitution pattern on the pyrazole ring distinguishes this compound from the more common 1,3-dimethyl isomer, enabling systematic exploration of how pyrazole methylation position affects target binding and selectivity . Researchers can use this compound alongside the 1,3-dimethyl analog (CAS 1014045-67-0) to generate paired SAR data that isolates the contribution of the methyl group position to biochemical potency, as demonstrated in broader pyrazole-benzimidazole SAR campaigns [1].

Linker Geometry Optimization in Benzimidazole-Containing Inhibitor Series

The ortho-aminophenyl linker connecting benzimidazole to the pyrazole carboxamide provides a constrained geometry that is distinct from meta-linked or directly fused analogs. This compound serves as a reference point for medicinal chemistry teams optimizing linker regiochemistry in benzimidazole-based inhibitors, where linker orientation has been shown to dramatically impact target engagement in FabH and kinase inhibitor series .

KDM4 Demethylase Inhibitor Scaffold Development and Reference

As the core scaffold from which optimized KDM4 benzimidazole benzylpyrazole inhibitors were derived, this compound is valuable for epigenetic drug discovery programs studying lysine demethylase inhibition [1]. It can be used as a starting point for further derivatization or as an unoptimized comparator to assess the contribution of benzyl substitution and other modifications to KDM4 potency and selectivity.

Rapid Chemical Probe Acquisition for Time-Sensitive Screening Campaigns

For laboratories requiring immediate access to a structurally authenticated pyrazole-benzimidazole amide for pilot screening or assay development, the compound's commercial availability at ≥95% purity eliminates the 4–8 week delay associated with custom synthesis of closely related analogs . This is particularly relevant for hit validation and preliminary selectivity profiling where compound availability can be rate-limiting.

Quote Request

Request a Quote for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.